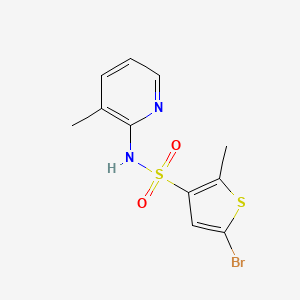
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling with 3-methylpyridin-2-amine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine
- 5-bromo-2-methylpyridine
- 5-bromo-N-methyl-3-nitropyridin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H11BrN2O2S2 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-7-4-3-5-13-11(7)14-18(15,16)9-6-10(12)17-8(9)2/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
QGNBWDBDNOOPSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


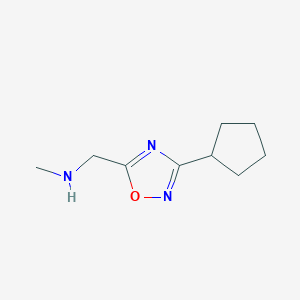
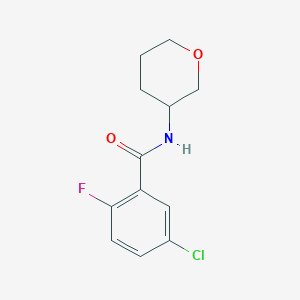
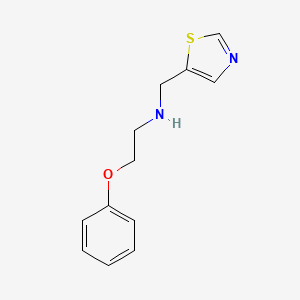
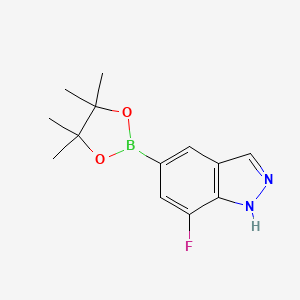
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

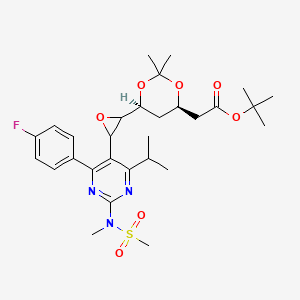
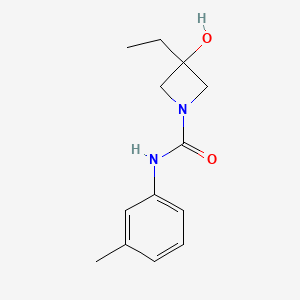
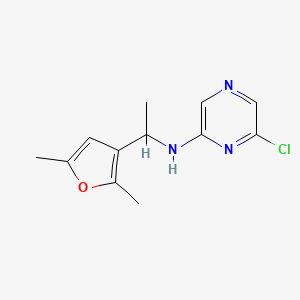

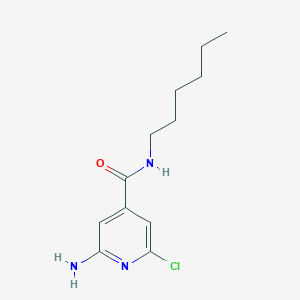
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
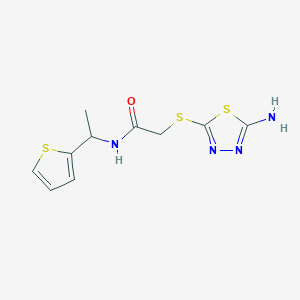
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
